Regioisomeric Scaffold Differentiation
2-(4-Iodo-2-methylpyrazol-3-yl)acetic acid (CAS 2490402-57-6) represents a distinct regioisomeric series characterized by the 2-methyl substitution pattern with the acetic acid moiety at the 3-position of the pyrazole ring. This scaffold differs fundamentally from the more commonly available 1-methyl pyrazole acetic acid series, exemplified by 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetic acid (CAS 1354705-12-6) and 2-(4-iodo-5-methylpyrazol-1-yl)acetic acid (CAS 6645-75-6). All three compounds share identical molecular formula (C6H7IN2O2) and molecular weight (266.04 g/mol) . The 2-methyl substitution pattern alters the electronic distribution on the pyrazole ring, modifying both the pKa of the acetic acid moiety and the reactivity of the iodine-bearing carbon toward cross-coupling partners. SAR studies on related pyrazole acetic acid CRTh2 antagonists reveal that even minor positional changes in substitution can shift in vitro potency by 10- to 100-fold [1].
Comparators: 1-Methyl regioisomers (CAS 1354705-12-6, 6645-75-6)
| Evidence Dimension | Regioisomeric scaffold identity and substitution pattern |
|---|---|
| Target Compound Data | 2-Methylpyrazole-3-acetic acid scaffold with 4-iodo substitution; CAS 2490402-57-6; C6H7IN2O2; MW 266.04 |
| Comparator Or Baseline | Comparator A: 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid (CAS 1354705-12-6, 1-methyl-3-acetic acid); Comparator B: 2-(4-Iodo-5-methylpyrazol-1-yl)acetic acid (CAS 6645-75-6, 1-methyl-5-acetic acid) |
| Quantified Difference | Regioisomeric variation: target compound features 2-methyl substitution at pyrazole N2 position and acetic acid at C3; comparators feature 1-methyl substitution at N1 with variable acetic acid attachment positions (C3 or C5 side chain) |
| Conditions | Structural comparison based on CAS registry data and commercial supplier specifications |
Why This Matters
Selection of the correct 2-methyl-3-acetic acid regioisomer ensures that the intended substitution pattern matches the SAR requirements of the target biological assay or synthetic sequence, avoiding wasted synthesis effort on incorrect regioisomers that share identical molecular weight and formula but different reactivity profiles.
- [1] Andrés M, Bravo M, Buil MA, et al. 2-(1H-Pyrazol-1-yl)acetic acids as CRTh2 antagonists. Eur J Med Chem. 2014;71:168-184. DOI: 10.1016/j.ejmech.2013.10.072. View Source
